molecular formula C16H22N2O6S B558261 Boc-Met-ONp CAS No. 2488-18-8

Boc-Met-ONp

Cat. No. B558261
CAS RN: 2488-18-8
M. Wt: 370,41 g/mole
InChI Key: KSFQSYDCSRCMIR-ZDUSSCGKSA-N
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Description

Boc-Met-ONp, also known as 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate, is a chemical compound with the CAS Number: 2488-18-8 . It has a molecular weight of 370.43 .


Molecular Structure Analysis

The molecular formula of Boc-Met-ONp is C16H22N2O6S . The InChI code is 1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-Met-ONp is a purum with an assay of ≥98.0% (HPLC) . The storage temperature is 2-8°C .

Scientific Research Applications

  • Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : Discusses Brain-on-Chip (BoC) technology for biomedical and pharmaceutical research in neurosciences. BoC combines three-dimensional brain-like systems with microfluidics platforms to replicate physiological functions in vitro, offering advantages over conventional cell culture techniques. Electrophysiology is crucial for studying brain activity in health and disease, and the paper discusses available tools and their applications (Forró et al., 2021).

  • Recent Advances in Body-on-a-Chip Systems : Reviews the development of Microphysiological systems (MPS), including body-on-a-chip (BOC) systems, which are powerful in predicting human response to drugs or chemicals. BOC systems emulate human physiological response to drugs and can assess both efficacy and potential toxicity (Sung et al., 2018).

  • Biosensors-on-Chip An Up-to-Date Review

    : Explores the development of biosensors-on-chip (BoC) systems for point-of-care diagnostic applications in diagnosing cancer, infectious diseases, and neurodegenerative disorders. BoC systems combine biosensor technology with microfluidics, improving sensitivity, specificity, and other analytical parameters (Chircov et al., 2020).

  • Investigation on the metabolism of CCK8 analogues by rat brain slices : Studies the degradation of Boc-CCK27-33, a potent analog of CCK8, on synaptic plasma membranes from pig brain cortex. This research characterizes metabolites and discusses the biological relevance of enzymes in CCK8 metabolism (Durieux et al., 1986).

  • A novel oxidative side-chain transformation of α-amino acids and peptides by methyltrioxorhenium/H2O2 system : Describes the oxidation of N-Boc derivatives of Met, Cys, and Trp by methyltrioxorhenium and H2O2. It demonstrates high regioselectivity for the oxidation of these residues when embedded into peptides (Lazzaro et al., 2004).

  • Synthesis of a fragment of the active center of the streptococcal proteinase (EC 3.4.22.10), VI : Discusses the synthesis and properties of the protected peptide Boc-His(Boc)-Cys(X)-Val-OH(ONP) as a fragment of the active center sequence of the streptococcal proteinase (Raschig & Schneider, 1975).

  • Synthesis and biological properties of cholecystokinin heptapeptide analogues : Details the synthesis of Boc-CCK-7 and its analogues, discussing their biological activities like gall bladder contraction, anorectic activity, and sedation (Hlaváček et al., 1991).

Safety And Hazards

Specific safety and hazard information for Boc-Met-ONp is not detailed in the search results. For comprehensive safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQSYDCSRCMIR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427411
Record name Boc-Met-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Met-ONp

CAS RN

2488-18-8
Record name Boc-Met-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
C BRIET, A AUMELAS… - International Journal of …, 1985 - Wiley Online Library
… It was partially deprotected by hydrogenolysis as already described and coupled with Boc-Met-ONp (1 5 ) in the presence of HOBt to yield the protected pentapeptide Boc-Met-Gly-Trp-…
Number of citations: 8 onlinelibrary.wiley.com
M Bodanszky, S Natarajan - The Journal of organic chemistry, 1975 - ACS Publications
… Compound III (prepared from 375 mg of compound II as described above) was suspended in DMF (6 ml), and Boc-Met-ONP (0.33 g) was added to thestirred suspension. Gradually a …
Number of citations: 98 pubs.acs.org
M Pacaud - Journal of Bacteriology, 1982 - Am Soc Microbiol
… to the first peak, whereas the activity with Boc-Met-ONP was found in the second peak (Fig. la). … The hydrolytic activity with Boc-Met-ONP was recovered in the first peak, whereas the …
Number of citations: 44 journals.asm.org
TA Gudasheva, AV Tarasyuk, SV Pomogaibo… - Russian Journal of …, 2012 - Springer
… Boc Met ONp … TEA (5.7 mL, 41 mmol) was added under stirring to a solution of H–Ser–OMe hydrochloride (6.38 g, 41 mmol) and Boc Met–ONp (15.8 g, 41 mmol) in DMF (50 mL). The …
Number of citations: 63 link.springer.com
M BODANSZKY, MA BEDNAREK - International Journal of …, 1982 - Wiley Online Library
The decrease in the solubility of peptides when their methionine residues are replaced by methionine sulfoxides prompted the exploration of an alternative approach to the protection of …
Number of citations: 20 onlinelibrary.wiley.com
J Kovacs, EM Holleran, KY Hui - The Journal of Organic …, 1980 - ACS Publications
… experimental conditions, if the coupling is carried out at an initial concentration of 0.06 M, the99.9% coupling times for BocMet-OPfp and Boc-Met-ONp are 42 and 5100 h, respectively. …
Number of citations: 29 pubs.acs.org
K OKAMOTO, K YASUMURA, K FUJITANI… - Chemical and …, 1984 - jstage.jst.go.jp
The heptadecapeptide corresponding to the entire amino acid sequence of melaninconcentrating hormone (MCH), isolated from chum salmon pituitaries, was synthesized by …
Number of citations: 27 www.jstage.jst.go.jp
NV Rao, NG Wehner, BC Marshall, WR Gray… - Journal of Biological …, 1991 - ASBMB
Proteinase 3 (PR-3) is a human polymorphonuclear leukocyte (PMNL) serine proteinase that degrades elastin in vitro and causes emphysema when administered by tracheal …
Number of citations: 371 www.jbc.org
N TENO, S TSUBOI, T SHIMAMURA… - Chemical and …, 1987 - jstage.jst.go.jp
… This heptapeptide was treated with TFA–anisole to yield the corresponding amine, which was coupled with Boc-Asp(OBzl)-ONp15) followed by Boc-Met-ONp to give Boc-(Speptide 13-…
Number of citations: 7 www.jstage.jst.go.jp
Y OKADA, S IGUCHI, S NAKAYAMA… - Chemical and …, 1988 - jstage.jst.go.jp
… 295 mg, 0.246 mmol of Boc~Asp(Of2-Ada)~ProvAsn— Cys(Mle)—Ser~Cys(Mle)70le and 1.5 ml (19.7 mmol) of TFA containing 0.3 ml of anisole in usual manner] and Boc—Met—ONp (…
Number of citations: 4 www.jstage.jst.go.jp

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